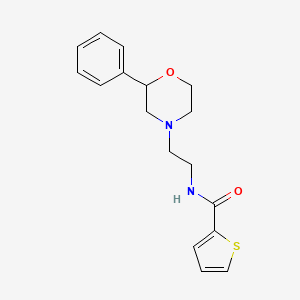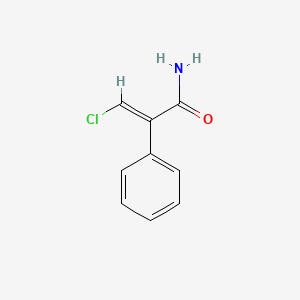![molecular formula C19H15ClN6O2S B2437329 N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932487-72-4](/img/structure/B2437329.png)
N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. Its intricate structure combines triazole and thiadiazole rings, attached to a benzamide moiety, indicating its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactions:
Formation of 1,2,3-Triazole Ring:
Starting Materials: 2-chlorobenzyl azide and methylacetylene.
Reaction Conditions: Copper(I) catalysis (Click Chemistry), yielding the 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole.
Formation of 1,2,4-Thiadiazole Ring:
Starting Materials: Hydrazine derivatives and carbon disulfide.
Reaction Conditions: Acidic medium, forming the 1,2,4-thiadiazole moiety.
Coupling Reactions:
Coupling Step: The 1,2,4-thiadiazole intermediate is coupled with the triazole derivative.
Reaction Conditions: Using coupling agents like DCC (dicyclohexylcarbodiimide) in an organic solvent (e.g., DMF).
Final Coupling to Benzamide:
Starting Materials: The intermediate compound and 2-methoxybenzoyl chloride.
Reaction Conditions: Mild basic medium, typically triethylamine.
Industrial Production Methods
While industrial production methods are more efficient and scalable, they follow similar synthetic routes with optimization for higher yield and purity:
Optimized Reaction Conditions: Use of continuous flow reactors to enhance reaction rates and safety.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques ensure product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Forms oxidized derivatives in the presence of strong oxidizing agents.
Reduction: Reduced to respective amines and alcohols under reducing conditions.
Substitution: Substitution reactions occur primarily at the benzamide and triazole rings with appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Use of polar aprotic solvents (e.g., DMSO) and catalysts (e.g., palladium on carbon).
Major Products
Oxidation Products: Triazole and benzamide ring oxidized derivatives.
Reduction Products: Corresponding amines and alcohols.
Substitution Products: Varied products depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: Serves as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: Intermediate for synthesizing other complex organic molecules.
Biology
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, aiding biochemical studies.
Receptor Binding Studies: Investigated for its potential to bind to certain biological receptors.
Medicine
Pharmacology: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Drug Development: Serves as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Used in creating specialized polymers and materials with unique properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins implicated in various biological processes.
Pathways Involved: Alters specific signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Other Compounds
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is compared with:
N-{3-[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Fluoro-substituted analogue with differing reactivity.
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Brominated counterpart with altered biological activity.
Highlighting Uniqueness
Structural Uniqueness: The chlorine substituent in the compound's structure influences its chemical behavior and biological activity uniquely compared to its analogues.
Properties
IUPAC Name |
N-[3-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-9-5-4-8-13(14)20)17-21-19(29-24-17)22-18(27)12-7-3-6-10-15(12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCUJAPNBXWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
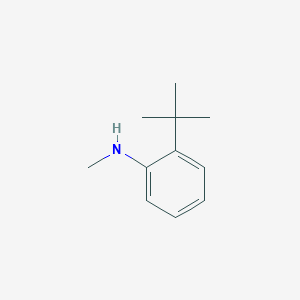
![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)
![3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2437248.png)
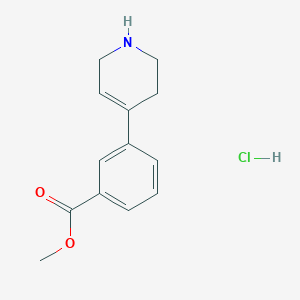
![Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B2437251.png)
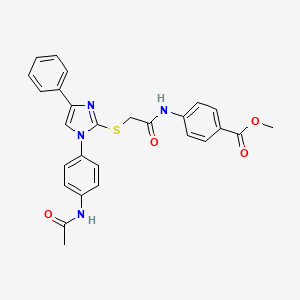
![ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2437253.png)

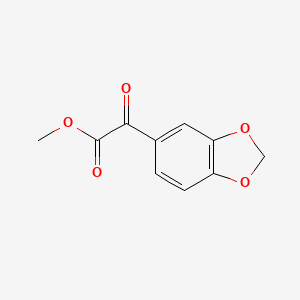
![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)
